

physicochemical properties of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid

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Compound of Interest

Compound Name: 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid

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An In-depth Technical Guide to the Physicochemical Properties of **5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid**, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. We will delve into its core physicochemical properties, synthesis, reactivity, and safety considerations, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No: 54367-67-7) is a substituted pyrazole derivative that serves as a versatile building block in organic synthesis.^[1] The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and even potential anticancer properties.^[1] This compound's specific substitution pattern—a chlorine atom, a methyl group, and a carboxylic acid—provides multiple reaction handles, making it a valuable precursor for creating diverse chemical libraries. Its derivatives are explored for applications ranging from pharmaceuticals targeting bacterial infections to the development of novel herbicides and fungicides.^[1]

Core Physicochemical Characteristics

The functional groups of **5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid** dictate its physical and chemical behavior. The carboxylic acid group, in particular, allows for strong intermolecular interactions and provides a key site for derivatization.

Summary of Key Properties

Property	Value	Source(s)
Molecular Formula	C ₅ H ₅ ClN ₂ O ₂	[1][2]
Molecular Weight	160.56 g/mol	[1][3]
CAS Number	54367-67-7	[1]
Melting Point	195-198°C	[1][4]
Appearance	White to off-white solid/crystals	Inferred from synthesis
Purity	Typically ≥95-97%	[3]

Molecular Structure Analysis

The molecule is built upon a five-membered pyrazole ring containing two adjacent nitrogen atoms. The strategic placement of its functional groups is key to its utility.

Caption: Chemical structure of **5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid**.

Thermal Properties: Melting Point

The compound exhibits a relatively high melting point of 197-198°C.[1] This is indicative of a stable crystal lattice structure. The primary contributing factor is the presence of the carboxylic acid functional group, which facilitates strong intermolecular hydrogen bonding between molecules, requiring significant thermal energy to transition from a solid to a liquid phase.[1]

Solubility Profile

While quantitative solubility data is not readily available in public literature, the typical synthesis protocols provide strong qualitative insights. The final step in one common synthesis involves acidifying an aqueous solution to precipitate the product.[4] This demonstrates that the

carboxylate salt form is soluble in aqueous media, while the protonated carboxylic acid form has low solubility in water. It is expected to be soluble in polar organic solvents like ethanol, particularly upon heating.[4]

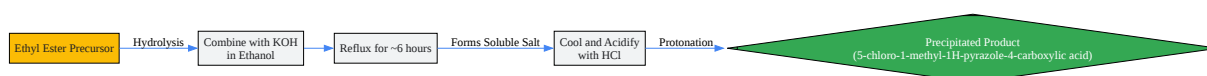
Synthesis and Chemical Reactivity

Understanding the synthesis of this compound is crucial for its application and for anticipating potential impurities.

Common Synthetic Routes

Several methods are employed for its synthesis, often involving a multi-step process. A prevalent pathway involves the hydrolysis of the corresponding ethyl ester.[4]

- **Esterification Precursor:** The synthesis often starts with a precursor like ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate, which is chlorinated using an agent like phosphorus oxychloride.[5]
- **Ester Hydrolysis:** The resulting ethyl ester, **5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid**, ethyl ester, is then hydrolyzed. This is typically achieved by refluxing the ester with a strong base, such as potassium hydroxide (KOH), in an alcoholic solvent like ethanol.[4]
- **Acidification:** The reaction mixture, now containing the potassium salt of the carboxylic acid, is cooled and acidified with a strong acid (e.g., concentrated HCl). This protonates the carboxylate, causing the desired **5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid** to precipitate out of the solution due to its low aqueous solubility.[4] The solid product is then collected by filtration and can be further purified by recrystallization.[4]



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Caption: General workflow for the hydrolysis synthesis of the target compound.

Key Chemical Reactions

The compound's functional groups make it a versatile reactant:[1]

- **Esterification:** The carboxylic acid can react with alcohols under acidic conditions to form various esters.
- **Amide Formation:** It can be converted to an acid chloride (e.g., using thionyl chloride) which then readily reacts with amines to form amides, a common step in drug synthesis.
- **Nucleophilic Substitution:** The chlorine atom at the 5-position can be displaced by various nucleophiles, allowing for the introduction of new functional groups onto the pyrazole ring.
- **Decarboxylation:** Under specific conditions, the carboxylic acid group can be removed.[1]

Experimental Protocols

Protocol: Melting Point Determination

Objective: To accurately determine the melting point range of the compound, which serves as a crucial indicator of purity.

Methodology:

- **Sample Preparation:** Ensure the crystalline sample is completely dry and free of solvent. Grind a small amount into a fine powder.
- **Capillary Loading:** Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing is essential for uniform heat transfer.
- **Instrument Setup:** Place the capillary tube into a calibrated melting point apparatus.
- **Measurement:**
 - Heat the sample rapidly to about 15-20°C below the expected melting point (approx. 197°C).
 - Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.

- Record the temperature at which the first drop of liquid appears (the onset of melting).
- Record the temperature at which the entire sample becomes a clear liquid (completion of melting).
- Validation: A pure compound should exhibit a sharp melting range of 1-2°C. A broader range often indicates the presence of impurities.

Protocol: Conceptual pKa Determination by Titration

Objective: To determine the acid dissociation constant (pKa), which is critical for predicting the compound's ionization state in different pH environments, such as in biological systems.

Methodology:

- Solution Preparation: Accurately weigh a sample of the acid and dissolve it in a known volume of a suitable solvent mixture (e.g., water/ethanol) to create a solution of known concentration.
- Titration Setup: Place the solution in a beaker with a magnetic stirrer and insert a calibrated pH electrode.
- Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
- Data Collection: Record the pH of the solution after each addition of the titrant.
- Analysis:
 - Plot the pH versus the volume of NaOH added. This will generate a titration curve.
 - Identify the equivalence point, where the moles of added base equal the initial moles of the acid.
 - The pKa is the pH at the half-equivalence point (i.e., when half of the acid has been neutralized). This is because at this point, the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A⁻] are equal, as per the Henderson-Hasselbalch equation.

Safety and Handling

Based on available Safety Data Sheets (SDS), **5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid** is classified as hazardous.[6][7]

- Hazards:
 - H302: Harmful if swallowed.[6][7]
 - H315: Causes skin irritation.[6][7]
 - H319: Causes serious eye irritation.[6][7]
 - H335: May cause respiratory irritation.[6][7]
- Precautionary Measures:
 - P261: Avoid breathing dust.[6]
 - P280: Wear protective gloves, protective clothing, and eye/face protection.[7]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]
 - Always handle this compound in a well-ventilated area or a chemical fume hood.

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